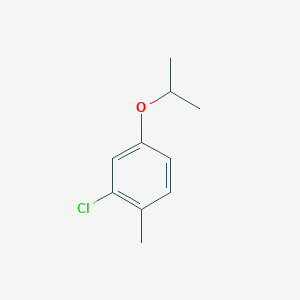
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an imidazole ring substituted with a methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis One common approach is the condensation of an appropriate imidazole derivative with a methoxybenzyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Dihydroimidazole derivatives.
Substitution: Various N-substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The methoxybenzyl group may enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. Pathways involved include modulation of enzyme activity and receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid: Lacks the methoxy group, resulting in different chemical properties and biological activity.
(S)-2-Amino-3-(5-(2-hydroxybenzyl)-1H-imidazol-4-YL)propanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the methoxybenzyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[5-[(2-methoxyphenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-20-13-5-3-2-4-9(13)6-11-12(17-8-16-11)7-10(15)14(18)19/h2-5,8,10H,6-7,15H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
Clé InChI |
DUCINGJWRUXCCH-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC=CC=C1CC2=C(N=CN2)C[C@@H](C(=O)O)N |
SMILES canonique |
COC1=CC=CC=C1CC2=C(N=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


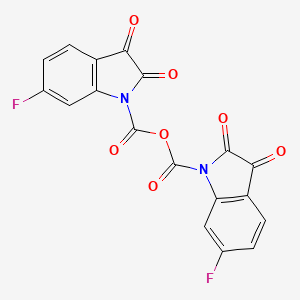
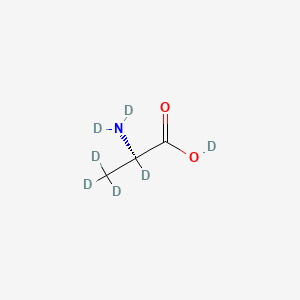

![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
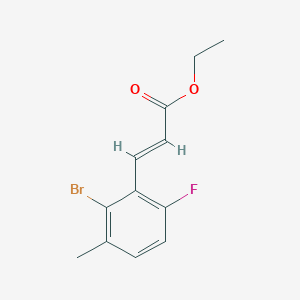
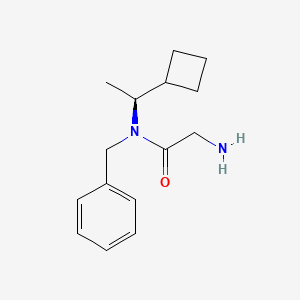
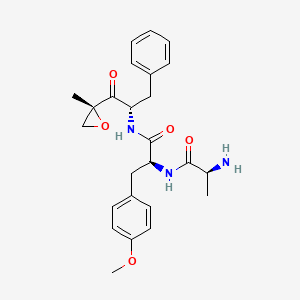
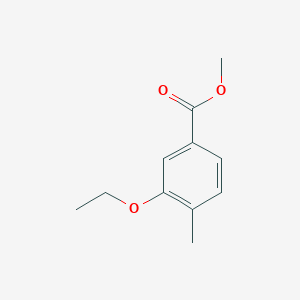
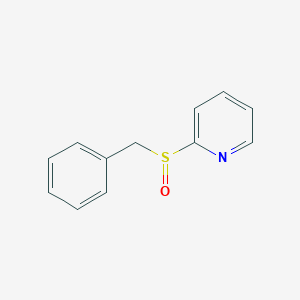

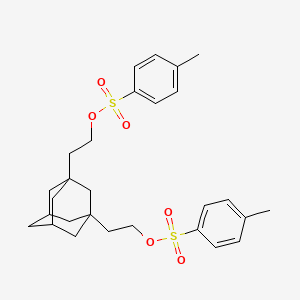

![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)
